1,3-Dibromobutane

Description

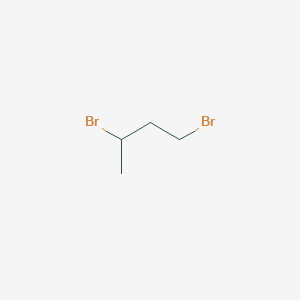

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2/c1-4(6)2-3-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNGUVQDFJHPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870455 | |

| Record name | Butane, 1,3-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,3-Dibromobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19246 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

107-80-2 | |

| Record name | 1,3-Dibromobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 1,3-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,3-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1,3-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dibromobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3-Dibromobutane: A Technical Overview for Synthetic Applications

CAS Number: 107-80-2

Introduction: 1,3-Dibromobutane is a bifunctional organobromine compound that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a four-carbon chain with bromine atoms at the 1- and 3-positions, allows for a range of chemical transformations. This reactivity makes it a key intermediate in the synthesis of various organic molecules, including cyclic compounds and more complex structures for pharmaceutical and fine chemical applications.[1][2] This document provides a comprehensive technical guide on its properties, synthesis, key reactions, and applications for researchers and professionals in drug development.

Core Properties of this compound

The physical and chemical properties of this compound are summarized below. This data is essential for its appropriate handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 107-80-2[3] |

| Molecular Formula | C₄H₈Br₂[3] |

| Molecular Weight | 215.91 g/mol [3] |

| Appearance | Clear, colorless liquid[3] |

| Boiling Point | 175 °C (lit.)[1] |

| Density | 1.8 g/mL at 25 °C (lit.)[1] |

| Refractive Index (n20/D) | 1.5080 (lit.) |

| Solubility | Insoluble in water; soluble in organic solvents. |

| InChI Key | XZNGUVQDFJHPLU-UHFFFAOYSA-N |

| SMILES | CC(Br)CCBr |

Synthesis and Experimental Protocols

This compound can be synthesized through various methods. While specific large-scale industrial preparations may vary, common laboratory approaches involve the bromination of suitable C4 precursors.

Generalized Synthesis: Hydrobromination of Crotyl Bromide

A representative method for synthesizing this compound involves the anti-Markovnikov addition of hydrogen bromide to crotyl bromide (1-bromo-2-butene). This is often achieved under free-radical conditions, initiated by peroxides or UV light, to ensure the bromine adds to the terminal carbon.

Experimental Protocol (Generalized):

-

Reaction Setup: A solution of crotyl bromide in a suitable inert solvent (e.g., a high-boiling hydrocarbon) is placed in a reaction vessel equipped with a gas inlet, condenser, and stirrer. The apparatus should be protected from light if UV initiation is not used.

-

Initiation: A radical initiator, such as benzoyl peroxide, is added to the solution.

-

HBr Addition: Anhydrous hydrogen bromide gas is bubbled through the solution at a controlled rate. The reaction temperature is typically maintained at or below room temperature to minimize side reactions.

-

Monitoring: The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC) to determine the consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is washed with a dilute aqueous solution of sodium bicarbonate to neutralize excess HBr, followed by washing with water and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by fractional distillation under vacuum to yield the final product.

Key Reactions and Synthetic Utility

The two bromine atoms in this compound provide two reactive sites for nucleophilic substitution and other transformations. The 1,3-relationship of these leaving groups is particularly useful for the formation of four-membered rings.

Intramolecular Cyclization (Gustavson Reaction)

A characteristic reaction of 1,3-dihaloalkanes is the intramolecular cyclization mediated by a reducing metal, typically zinc dust. This reaction, known as the Gustavson reaction, proceeds via a mechanism that can involve carbanion or radical intermediates.[4] In the case of this compound, this reaction yields methylcyclopropane.[4]

Experimental Protocol (Generalized):

-

Activation of Zinc: Zinc dust is activated by washing with dilute HCl, water, ethanol, and ether, then dried under vacuum.

-

Reaction Setup: The activated zinc dust is suspended in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or an alcohol like ethanol, in a flask equipped with a condenser and mechanical stirrer.[4]

-

Addition of Substrate: A solution of this compound in the same solvent is added dropwise to the heated zinc suspension. The reaction is often exothermic and the addition rate should be controlled to maintain a steady reflux.

-

Reaction Completion: The reaction is heated under reflux until analysis (e.g., by GC) shows the disappearance of the starting material.

-

Product Isolation: The product, methylcyclopropane, is a low-boiling gas. It can be collected by passing the effluent gas from the condenser through a cold trap cooled with a dry ice/acetone bath.

-

Purification: The condensed product can be further purified by fractional distillation if necessary.

Other Applications

Beyond cyclization, this compound is a versatile alkylating agent. It can react with a variety of nucleophiles, such as malonic esters, cyanides, or alkoxides, to introduce the 4-carbon backbone into larger molecules.[1] This makes it a useful building block for constructing carbon skeletons in multi-step syntheses of complex organic targets. It has also been used as an initiator in certain polymerization reactions.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from strong oxidizing agents and bases.

References

An In-depth Technical Guide to the Physical Properties of 1,3-Dibromobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 1,3-Dibromobutane (CAS No. 107-80-2). The document is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a chemical intermediate or building block in organic synthesis.[1][2] All quantitative data are summarized in structured tables for ease of reference. Furthermore, detailed experimental protocols for the determination of these physical properties are provided, alongside a visualization of a key chemical transformation of this compound.

Introduction

This compound is a haloalkane with the chemical formula C₄H₈Br₂.[1] It is a colorless liquid at room temperature, sometimes with a slight yellow tint due to impurities, and possesses a characteristic heavy bromine odor.[3] The strategic placement of two bromine atoms on the butane backbone makes it a versatile intermediate in organic synthesis, particularly in the formation of cyclic compounds and other more complex molecules relevant to the pharmaceutical and agrochemical industries.[1][3] An understanding of its physical properties is crucial for its effective use, storage, and handling in a laboratory setting.

Physical Properties

The key physical properties of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases.

| Property | Value |

| Molecular Formula | C₄H₈Br₂ |

| Molecular Weight | 215.91 g/mol [4][5][6] |

| Appearance | Clear, colorless liquid[3][7][8] |

| Odor | Strong, characteristic bromine odor[1][3] |

| Density | 1.8 g/mL at 25 °C[2][4][9][10][11] |

| Boiling Point | 175 °C[2][4][5][9][11][12] |

| Melting Point | Approximately -25.98 °C to -30 °C[1][9] |

| Refractive Index (n20/D) | 1.5080[2][4][9][10][11] |

| Solubility | Insoluble in water; soluble in organic solvents such as hexane, diethyl ether, and toluene.[1][3][9] |

| Vapor Pressure | 1.65 mmHg at 25 °C[9] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of liquid organic compounds like this compound.

Determination of Density

The density of a liquid can be determined using a pycnometer or a volumetric flask.[13]

-

Apparatus : Analytical balance, pycnometer or volumetric flask (e.g., 10 mL), thermometer, and a constant temperature water bath.

-

Procedure :

-

Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).

-

Adjust the water level to the calibration mark, ensuring there are no air bubbles. Dry the outside of the pycnometer and weigh it (m₂).

-

Empty the pycnometer, dry it completely, and fill it with this compound.

-

Repeat the thermal equilibration, volume adjustment, and drying steps as with water.

-

Weigh the pycnometer filled with the sample (m₃).

-

-

Calculation :

-

Mass of water = m₂ - m₁

-

Volume of pycnometer = (Mass of water) / (Density of water at the experimental temperature)

-

Mass of sample = m₃ - m₁

-

Density of sample = (Mass of sample) / (Volume of pycnometer)

-

Determination of Boiling Point

The boiling point can be determined by simple distillation or using the Thiele tube method for smaller sample sizes.[14]

-

Apparatus : Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating source (e.g., Bunsen burner or oil bath), and sample of this compound.

-

Procedure :

-

Place a small amount of this compound into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the sample.

-

Attach the test tube to the thermometer and place the assembly in the Thiele tube containing heating oil.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles is observed.[8]

-

Alternatively, the boiling point can be recorded as the temperature at which the liquid begins to enter the capillary tube upon cooling.[15]

-

Determination of Refractive Index

The refractive index is measured using a refractometer, typically an Abbé refractometer.[12][16]

-

Apparatus : Abbé refractometer, constant temperature water bath, dropper, and sample of this compound.

-

Procedure :

-

Ensure the prism of the refractometer is clean and dry.

-

Calibrate the instrument using a standard sample with a known refractive index (e.g., distilled water).

-

Place a few drops of this compound onto the prism.

-

Close the prism and allow the sample to reach the desired temperature (e.g., 20 °C) by circulating water from the constant temperature bath.

-

Adjust the light source and focus the eyepiece to observe the borderline between the light and dark fields.

-

Align the borderline with the crosshairs in the eyepiece.

-

Read the refractive index value from the scale.

-

Determination of Solubility

A qualitative assessment of solubility can be performed by simple mixing.

-

Apparatus : Test tubes, vortex mixer (optional), droppers, and a selection of solvents (e.g., water, hexane, diethyl ether, toluene).

-

Procedure :

-

Place a small amount (e.g., 0.1 mL) of this compound into a test tube.

-

Add a small volume (e.g., 1 mL) of the chosen solvent.

-

Agitate the mixture vigorously (e.g., by shaking or using a vortex mixer).

-

Observe whether the this compound dissolves completely to form a homogeneous solution or if two distinct layers remain.

-

Record the observation as soluble, partially soluble, or insoluble.

-

Chemical Reactivity and Visualization

This compound is a useful reagent in organic synthesis, particularly for the formation of cyclic structures. One notable reaction is its cyclization to form methylcyclopropane when heated with zinc dust.[3][7] This reaction proceeds through the formation of an organozinc intermediate, followed by an intramolecular nucleophilic substitution.

Below is a DOT script and the resulting diagram illustrating the reaction pathway for the formation of methylcyclopropane from this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. New experimental techniques for organic synthesis [manufacturingchemist.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. youtube.com [youtube.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. mt.com [mt.com]

- 12. davjalandhar.com [davjalandhar.com]

- 13. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Video: Boiling Points - Procedure [jove.com]

- 16. faculty.weber.edu [faculty.weber.edu]

An In-depth Technical Guide to 1,3-Dibromobutane: Structure, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-dibromobutane, a halogenated aliphatic compound with applications as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and key reactive pathways.

Chemical Structure and IUPAC Name

This compound is a structural isomer of dibromobutane, characterized by a four-carbon aliphatic chain with bromine atoms substituted at the first and third carbon positions. The presence of a chiral center at the third carbon atom means that this compound can exist as a racemic mixture of two enantiomers.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] Its chemical structure is represented by the formula CH₃CHBrCH₂CH₂Br.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, application in synthesis, and for the design of experimental procedures.

| Property | Value |

| Molecular Formula | C₄H₈Br₂ |

| Molecular Weight | 215.91 g/mol |

| CAS Number | 107-80-2 |

| IUPAC Name | This compound |

| Appearance | Clear, colorless liquid |

| Density | 1.790 g/mL at 25 °C |

| Melting Point | -34.5 °C |

| Boiling Point | 175 °C |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and ether. |

| Refractive Index | 1.508 at 20 °C |

Comparative Data of Dibromobutane Isomers

To provide a broader context for researchers, the following table compares the physical properties of this compound with its other structural isomers.

| Property | 1,2-Dibromobutane | This compound | 1,4-Dibromobutane | 2,3-Dibromobutane |

| CAS Number | 533-98-2 | 107-80-2 | 110-52-1 | 5408-86-6 |

| Molecular Weight | 215.91 g/mol | 215.91 g/mol | 215.91 g/mol | 215.91 g/mol |

| Boiling Point | 166-167 °C | 175 °C | 197-199 °C | 158 °C |

| Density | 1.82 g/mL | 1.79 g/mL | 1.808 g/mL | 1.786 g/mL |

Experimental Protocols and Key Reactions

This compound is a versatile reagent in organic synthesis, primarily owing to the presence of two bromine atoms that can act as leaving groups in nucleophilic substitution and elimination reactions.

Intramolecular Cyclization with Zinc Dust

The reaction of 1,3-dihaloalkanes with zinc dust is a classic method for the formation of cyclopropanes. In the case of this compound, this reaction is expected to yield methylcyclopropane. The reaction proceeds via an organozinc intermediate, followed by an intramolecular nucleophilic substitution.

Generalized Experimental Protocol:

-

Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel is charged with zinc dust and a suitable solvent, such as ethanol or dimethylformamide.

-

Initiation: The mixture is heated to reflux.

-

Addition of Substrate: A solution of this compound in the same solvent is added dropwise to the refluxing suspension of zinc dust.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove unreacted zinc. The filtrate is then subjected to distillation to isolate the volatile methylcyclopropane. The remaining solution is typically washed with water and dilute acid to remove inorganic salts.

-

Purification: The crude product is further purified by fractional distillation.

Caption: Formation of methylcyclopropane from this compound.

Malonic Ester Synthesis

This compound can be employed in the malonic ester synthesis to introduce a four-carbon chain with a carboxylic acid functionality. The reaction involves the alkylation of diethyl malonate with this compound. Due to the presence of two bromine atoms, both intermolecular and intramolecular reactions can occur. A likely product from an intramolecular cyclization following the initial alkylation is a cyclobutane derivative.

Generalized Experimental Protocol:

-

Formation of the Enolate: Sodium ethoxide is prepared in a round-bottom flask by reacting sodium metal with absolute ethanol under an inert atmosphere. Diethyl malonate is then added dropwise to form the sodiomalonic ester enolate.

-

Alkylation: this compound is added to the solution of the enolate. The reaction mixture is heated under reflux.

-

Saponification: After the alkylation is complete, the reaction mixture is cooled, and an aqueous solution of sodium hydroxide is added to hydrolyze the ester groups to carboxylates.

-

Acidification and Decarboxylation: The reaction mixture is acidified with a strong acid (e.g., HCl), leading to the formation of a dicarboxylic acid. Upon heating, this intermediate undergoes decarboxylation to yield the final carboxylic acid product.

-

Work-up and Purification: The product is extracted with an organic solvent, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by distillation or chromatography.

Caption: A possible reaction pathway in the malonic ester synthesis.

Conclusion

This compound is a valuable building block in organic synthesis. Its bifunctional nature allows for the construction of a variety of cyclic and acyclic molecules. The data and experimental outlines provided in this guide are intended to support researchers and drug development professionals in the effective utilization of this versatile chemical intermediate. Careful consideration of its physicochemical properties and reactivity is crucial for the successful design and execution of synthetic routes.

References

An In-depth Technical Guide to the Solubility of 1,3-Dibromobutane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 1,3-dibromobutane in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on the qualitative solubility profile based on established chemical principles and provides a detailed experimental protocol for its quantitative determination.

Introduction to the Solubility of this compound

This compound (C₄H₈Br₂) is a halogenated alkane that serves as a valuable building block in organic synthesis, including the preparation of pharmaceutical intermediates. Its utility in reaction chemistry is significantly influenced by its solubility in different organic solvents, which governs reaction rates, media, and purification processes. Understanding the solubility of this compound is therefore critical for optimizing synthetic routes and developing robust drug manufacturing processes.

This technical guide outlines the theoretical basis for the solubility of this compound, presents its qualitative solubility in common organic solvents, and provides a detailed experimental protocol for researchers to determine its quantitative solubility.

Theoretical Framework: "Like Dissolves Like"

The solubility of a substance is primarily dictated by the principle of "similia similibus solvuntur" or "like dissolves like." This principle states that a solute will dissolve best in a solvent that has a similar polarity. This compound is a relatively non-polar molecule. The carbon-bromine bonds introduce some polarity, but the overall character is dominated by the four-carbon alkyl chain. Consequently, it is expected to be more soluble in non-polar or weakly polar organic solvents and sparingly soluble in highly polar solvents like water.[1]

Qualitative Solubility Profile of this compound

| Solvent Class | Solvent Name | Chemical Formula | Polarity | Expected Solubility of this compound |

| Polar Protic | Methanol | CH₃OH | Polar | Soluble |

| Ethanol | C₂H₅OH | Polar | Soluble[2] | |

| Polar Aprotic | Acetone | C₃H₆O | Polar | Soluble |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar | Soluble | |

| Non-Polar | Diethyl Ether | (C₂H₅)₂O | Non-Polar | Soluble[2] |

| Toluene | C₇H₈ | Non-Polar | Soluble[1] | |

| Hexane | C₆H₁₄ | Non-Polar | Soluble[1] | |

| Aqueous | Water | H₂O | Polar | Insoluble/Sparingly Soluble[1][2] |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of a liquid compound like this compound in an organic solvent using the isothermal shake-flask method followed by gas chromatography (GC) analysis.

Materials and Reagents

-

Solute: this compound (purity ≥ 98%)

-

Solvents: A range of organic solvents of interest (e.g., methanol, ethanol, acetone, diethyl ether, toluene, hexane), HPLC or analytical grade.

-

Internal Standard: A non-reactive, volatile organic compound with a distinct retention time from this compound and the solvent (e.g., 1-chlorobutane).

-

Reagents: Anhydrous sodium sulfate.

Equipment

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatic shaker bath or incubator

-

Calibrated pipettes and syringes

-

Volumetric flasks

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-5 or equivalent).

-

Centrifuge (optional)

-

Syringe filters (0.45 µm, PTFE)

Procedure

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in the chosen solvent of a known high concentration.

-

From the stock solution, prepare a series of calibration standards of decreasing concentrations by serial dilution.

-

Add a constant, known amount of the internal standard to each calibration standard and volumetric flask.

-

-

Equilibration (Shake-Flask Method):

-

Add an excess amount of this compound to a series of glass vials containing a known volume of the respective organic solvent. The presence of a distinct second phase of the solute should be visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C ± 0.1 °C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for several hours to allow for phase separation.

-

Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with this compound) using a syringe.

-

To ensure no undissolved solute is transferred, filter the aliquot through a 0.45 µm PTFE syringe filter into a clean vial.

-

Accurately dilute the filtered saturated solution with the pure solvent to a concentration that falls within the range of the prepared calibration standards.

-

Add the same constant, known amount of the internal standard to the diluted sample.

-

Gas Chromatography (GC) Analysis

-

Instrument Setup:

-

Set up the GC with an appropriate temperature program for the inlet, column, and detector to achieve good separation of the solvent, internal standard, and this compound peaks.

-

-

Calibration Curve:

-

Inject the prepared calibration standards into the GC.

-

Record the peak areas for this compound and the internal standard for each standard.

-

Plot a calibration curve of the ratio of the peak area of this compound to the peak area of the internal standard versus the concentration of this compound.

-

-

Sample Analysis:

-

Inject the prepared diluted sample of the saturated solution into the GC.

-

Record the peak areas for this compound and the internal standard.

-

Calculate the ratio of the peak areas.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for the quantitative determination of solubility.

Conclusion

References

Technical Guide: Physicochemical Properties of 1,3-Dibromobutane

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the boiling and melting points of 1,3-dibromobutane (CAS No. 107-80-2), a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][2] The document outlines its key physical properties and details the standard experimental methodologies for their determination.

Physicochemical Data Summary

This compound is a clear, colorless liquid at room temperature with a characteristic heavy bromine odor.[1][2][3] It is sparingly soluble in water but soluble in organic solvents like ethanol and ether.[1] The key thermal properties are summarized below.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Boiling Point | 175 °C | [3][4][5][6][7] |

| 177-178 °C | [1] | |

| 173-176 °C | [8] | |

| Melting Point | -30 °C | [1] |

| -25.98 °C (estimate) | [4] | |

| Molecular Formula | C₄H₈Br₂ | [1][8] |

| Molecular Weight | 215.91 g/mol | [5] |

| Density | ~1.8 g/mL at 25 °C | [3][4] |

Experimental Protocols

The determination of boiling and melting points are fundamental procedures for verifying the identity and purity of a chemical substance.[9][10] Impurities typically cause a depression of the melting point and an increase in the boiling point range.[10][11]

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[9] A common and effective method involves using a capillary tube within a calibrated heating apparatus.

Methodology: Capillary Method using a Heating Bath

-

Sample Preparation: A small amount of the solidified this compound (achieved by cooling below its melting point) is finely powdered. The open end of a capillary tube is tapped into the sample, and the tube is gently tapped on a hard surface to pack the solid into the closed end, aiming for a sample height of approximately 2-3 mm.[10][12]

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath, such as an oil bath or a dedicated melting point apparatus (e.g., a Mel-Temp apparatus).[9][10]

-

Heating and Observation: The bath is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[10][12]

-

Data Recording: Two temperatures are recorded to define the melting range:

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure exerted on its surface, leading to the formation of vapor within the bulk of the liquid.[9][11]

Methodology: Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of small quantities of a liquid.[13]

-

Sample Preparation: Approximately 0.5 mL of this compound is placed into a small test tube or a Durham tube.[13]

-

Capillary Inversion: A standard melting point capillary tube is sealed at one end. The tube is then placed into the liquid sample with the open end down.

-

Apparatus Setup: The sample tube is attached to a thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb. The entire assembly is placed into a Thiele tube containing a high-boiling-point liquid (e.g., mineral oil), with the sample positioned near the middle of the oil.[13]

-

Heating and Observation: The side arm of the Thiele tube is gently and continuously heated with a burner. This design promotes uniform heat circulation.[13] As the temperature rises, air trapped in the capillary tube will bubble out.

-

Data Recording: Heating continues until a continuous and rapid stream of bubbles emerges from the capillary tip. The heat source is then removed. The liquid will begin to cool, and the bubbling will slow. The exact temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[13] This occurs when the external pressure equals the vapor pressure of the liquid.

Visualized Experimental Workflow

The following diagram illustrates the logical steps for determining the boiling point of this compound using the Thiele tube method.

Caption: Workflow for Boiling Point Determination via Thiele Tube.

References

- 1. Page loading... [guidechem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | 107-80-2 [amp.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. far-chemical.com [far-chemical.com]

- 6. This compound [stenutz.eu]

- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. scribd.com [scribd.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 1,3-Dibromobutane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Dibromobutane, a key bifunctional alkylating agent utilized in organic synthesis. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications, particularly in the formation of cyclic compounds and as a building block in the synthesis of pharmaceutical intermediates. Safety and handling procedures are also discussed to ensure its proper use in a laboratory setting.

Introduction

This compound (CAS No: 107-80-2) is a halogenated hydrocarbon with the chemical formula C4H8Br2. Its structure, featuring two bromine atoms on the first and third carbon atoms of a butane chain, makes it a versatile reagent in organic chemistry. The differential reactivity of the primary and secondary bromine atoms allows for sequential reactions, providing a pathway to a variety of substituted butanes and cyclic compounds. This guide serves as a technical resource for researchers and professionals in drug development and other scientific fields who utilize or intend to utilize this compound in their work.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C4H8Br2 | [1] |

| Molecular Weight | 215.91 g/mol | [1][2][3] |

| CAS Number | 107-80-2 | [1][2] |

| Appearance | Clear, colorless liquid | |

| Boiling Point | 175-176 °C | |

| Density | 1.789 g/mL at 25 °C | |

| Refractive Index | n20/D 1.508 | |

| Solubility | Insoluble in water; Soluble in common organic solvents |

Synthesis of this compound

While various methods for the synthesis of dibromoalkanes exist, a common laboratory-scale preparation of this compound involves the bromination of 1,3-butanediol using a phosphorus tribromide (PBr3) or a hydrobromic acid/sulfuric acid mixture. Below is a representative experimental protocol for the synthesis from 1,3-butanediol.

Experimental Protocol: Synthesis from 1,3-Butanediol

Materials:

-

1,3-Butanediol

-

Phosphorus tribromide (PBr3)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, place 1,3-butanediol dissolved in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add phosphorus tribromide from the dropping funnel with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

-

Cool the mixture and carefully pour it over crushed ice.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude this compound by vacuum distillation.

Chemical Reactivity and Applications

The presence of two bromine atoms makes this compound a valuable precursor for the synthesis of various organic compounds. Its primary applications lie in alkylation and cyclization reactions.

Alkylation of Active Methylene Compounds

This compound can be used as an alkylating agent for active methylene compounds, such as diethyl malonate. This reaction typically proceeds in the presence of a base, such as sodium ethoxide, to generate a carbanion from the active methylene compound, which then acts as a nucleophile. The reaction can lead to both mono- and di-alkylated products. A general workflow for this type of reaction is depicted below.

Caption: Workflow for the alkylation of an active methylene compound with this compound.

Synthesis of Cyclobutane Derivatives

A significant application of this compound is in the synthesis of cyclobutane derivatives. Intramolecular cyclization can be achieved through various methods, including the formation of a di-Grignard reagent or by reaction with a strong base to induce an intramolecular Wurtz-type reaction. These cyclobutane derivatives are important structural motifs in many biologically active molecules and natural products.

Role in Drug Development

In the context of drug development, this compound serves as a versatile building block for the synthesis of more complex pharmaceutical intermediates. Its ability to introduce a four-carbon chain with reactive handles at both ends allows for the construction of various carbocyclic and heterocyclic scaffolds that are central to the structure of many therapeutic agents. For instance, it can be utilized in the synthesis of precursors for anticonvulsant drugs and other central nervous system agents.

Spectroscopic Data

The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of this compound exhibits characteristic signals for the different types of protons in the molecule. The spectrum will show a doublet for the methyl protons, multiplets for the methylene protons, and a multiplet for the methine proton attached to the secondary bromine.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display four distinct signals corresponding to the four unique carbon atoms in the this compound molecule.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation patterns will correspond to the loss of bromine atoms and cleavage of the carbon-carbon bonds.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations for an alkane. The C-Br stretching vibrations are typically observed in the fingerprint region.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with significant applications in the preparation of cyclic compounds and as a key building block for pharmaceutical intermediates. A thorough understanding of its properties, synthetic routes, and reactivity is essential for its effective and safe utilization in research and development. This guide provides a foundational resource for scientists and professionals working with this important chemical compound.

References

An In-depth Technical Guide to the Safety and Hazards of 1,3-Dibromobutane

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and hazards of all chemical reagents is paramount. This guide provides a comprehensive overview of the safety data and hazards associated with 1,3-Dibromobutane (CAS No. 107-80-2), a halogenated hydrocarbon used in various laboratory applications.

Core Safety and Hazard Information

This compound is classified as a hazardous chemical that poses several risks upon exposure. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] It is essential to handle this compound with appropriate safety precautions to minimize exposure and ensure a safe laboratory environment.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₄H₈Br₂ |

| Molecular Weight | 215.91 g/mol [4] |

| Appearance | Clear, colorless liquid[2][5] |

| Boiling Point | 175 °C (lit.)[4] |

| Density | 1.8 g/mL at 25 °C (lit.)[4] |

| Flash Point | > 112 °C / > 233.6 °F[6] |

| Refractive Index | n20/D 1.5080 (lit.)[4] |

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The GHS classification for this compound is summarized in Table 2.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[1][2] |

The logical relationship for the GHS hazard identification and subsequent precautionary measures is illustrated in the following diagram.

Caption: GHS Hazard and Precautionary Statement Flowchart.

Toxicological Information

-

Respiratory Tract Irritation: May cause respiratory tract irritation if inhaled.[1][5]

-

Ingestion: May cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[5]

-

Carcinogenicity and Mutagenicity: There is no information available to indicate that this compound is a carcinogen or mutagen.[6]

The toxicological properties of this substance have not been fully investigated.[5][6]

Experimental Protocols for Hazard Assessment

The GHS classifications for skin and eye irritation are based on standardized experimental protocols, typically following OECD (Organisation for Economic Co-operation and Development) or similar guidelines.

Methodology for Skin Irritation Testing (Based on OECD Guideline 404)

-

Test System: The study is typically conducted on healthy, young adult albino rabbits.

-

Procedure: A small area of the animal's fur is clipped. A 0.5 mL aliquot of the test substance is applied to a small area of skin and covered with a gauze patch.

-

Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Scoring: The reactions are scored on a scale of 0 to 4.

-

Classification: The substance is classified as a skin irritant if the mean scores meet the criteria defined in the GHS.

Methodology for Eye Irritation Testing (Based on OECD Guideline 405)

-

Test System: The study is typically conducted on healthy, young adult albino rabbits.

-

Procedure: A 0.1 mL aliquot of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

-

Scoring: The reactions are scored according to a standardized scale.

-

Classification: The substance is classified as an eye irritant based on the severity and persistence of the observed effects.

Handling, Storage, and First Aid

Proper handling and storage procedures are crucial for minimizing the risks associated with this compound.

Personal Protective Equipment (PPE)

A workflow for selecting the appropriate PPE when handling this compound is provided below.

Caption: Personal Protective Equipment (PPE) Workflow.

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6][7]

-

Skin Protection: Wear appropriate gloves and protective clothing to prevent skin exposure.[5][7][8]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, no protective equipment is needed. If vapors or mists are generated, use a respirator with an appropriate filter.[9]

Storage

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5][6] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical aid if irritation develops or persists.[5][6] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid if cough or other symptoms appear.[5][6] |

| Ingestion | Clean mouth with water and get medical attention. Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[5][6] |

Fire-Fighting and Accidental Release Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[6]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[6]

-

Accidental Release: For small spills, absorb with an inert material (e.g., sand, silica gel) and place in a suitable container for disposal.[6] Ensure adequate ventilation and wear appropriate PPE during cleanup.[7][9]

Stability and Reactivity

-

Stability: Stable under normal conditions.[6]

-

Conditions to Avoid: Incompatible products.[6]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[5][6]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[6]

This guide provides essential safety information for the handling and use of this compound. Always refer to the specific Safety Data Sheet provided by the supplier for the most current and detailed information. Adherence to good laboratory practices and the safety protocols outlined in this document is critical for ensuring the safety of all personnel.

References

- 1. This compound | C4H8Br2 | CID 7889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. thomassci.com [thomassci.com]

- 4. This compound 97 107-80-2 [sigmaaldrich.com]

- 5. This compound(107-80-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound(107-80-2)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

An In-depth Technical Guide to the Synthesis of 1,3-Dibromobutane from 1,3-Butadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-dibromobutane, a valuable building block in organic synthesis and drug development, starting from the readily available precursor, 1,3-butadiene. This document details the underlying reaction mechanisms, provides established experimental protocols, and presents key quantitative data to facilitate its practical application in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and other biologically active molecules. Its bifunctional nature, possessing two bromine atoms at positions 1 and 3, allows for a range of subsequent chemical transformations. The synthesis from 1,3-butadiene is a cost-effective and logical approach, proceeding through a two-step hydrobromination process. This guide will elucidate the theoretical and practical aspects of this synthetic route.

Reaction Pathway and Mechanism

The synthesis of this compound from 1,3-butadiene is not a direct conversion but rather a two-step process involving the addition of hydrogen bromide (HBr).

Step 1: Monohydrobromination of 1,3-Butadiene

The initial reaction involves the electrophilic addition of one equivalent of HBr to 1,3-butadiene. This reaction is known to produce a mixture of two constitutional isomers: 3-bromo-1-butene (1,2-addition product) and 1-bromo-2-butene (1,4-addition product).[1][2] The formation of these products proceeds through a resonance-stabilized allylic carbocation intermediate.

The ratio of these two products is highly dependent on the reaction temperature. At lower temperatures, the 1,2-addition product is favored (kinetic control), while at higher temperatures, the more stable 1,4-addition product predominates (thermodynamic control).[3]

Step 2: Hydrobromination of 3-Bromo-1-butene

To obtain the target molecule, this compound, the mixture from the first step is subjected to a second hydrobromination. The key reaction is the addition of HBr to 3-bromo-1-butene. This reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon with the most hydrogen atoms (C1), and the bromine atom adds to the more substituted carbon (C2), which is the carbon already bearing a bromine atom. This regioselectivity is due to the formation of the more stable secondary carbocation at C2.

The other isomer from the first step, 1-bromo-2-butene, will also react with HBr to form 2,3-dibromobutane, which would then need to be separated from the desired this compound product.

Below is a diagram illustrating the overall synthetic pathway:

Experimental Protocols

While a complete, detailed, and high-yield one-pot synthesis from 1,3-butadiene to this compound is not extensively documented in a single source, the following protocols are based on the established principles of hydrobromination of alkenes and conjugated dienes.

Step 1: Synthesis of 3-Bromo-1-butene and 1-Bromo-2-butene

Materials:

-

1,3-Butadiene

-

Hydrogen bromide (gas or solution in acetic acid)

-

Anhydrous solvent (e.g., diethyl ether, dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a reaction vessel equipped with a stirrer, a gas inlet, and a cooling bath, dissolve 1,3-butadiene in a suitable anhydrous solvent and cool the solution to the desired temperature (typically between -78°C and 0°C to favor the 1,2-adduct).

-

Slowly bubble hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise with vigorous stirring.

-

Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a cold, dilute solution of sodium bicarbonate.

-

Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent.

-

The solvent is then removed under reduced pressure to yield a mixture of 3-bromo-1-butene and 1-bromo-2-butene.

Step 2: Synthesis of this compound

Materials:

-

Mixture of 3-bromo-1-butene and 1-bromo-2-butene

-

Hydrogen bromide (gas or solution in a non-polar solvent)

-

Anhydrous, non-polar solvent (e.g., pentane, hexane)

Procedure:

-

Dissolve the mixture of bromobutenes obtained from Step 1 in a suitable anhydrous, non-polar solvent.

-

Cool the solution in an ice bath.

-

Slowly pass anhydrous hydrogen bromide gas through the solution with constant stirring. The reaction is typically carried out in the absence of peroxides to ensure Markovnikov addition.

-

Monitor the disappearance of the starting materials by GC.

-

After the reaction is complete, neutralize any excess HBr by washing the solution with a dilute sodium bicarbonate solution.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

The solvent is removed by distillation.

-

The resulting crude product, a mixture of this compound and 2,3-dibromobutane, is then purified by fractional distillation under reduced pressure.

Quantitative Data

The following tables summarize key quantitative data for the reactants, intermediates, and the final product.

Table 1: Physical Properties of Key Compounds

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 1,3-Butadiene | Buta-1,3-diene | C₄H₆ | 54.09 | -4.4 | 0.621 (at 20°C) | N/A |

| 3-Bromo-1-butene | 3-Bromobut-1-ene | C₄H₇Br | 135.00 | 100-104 | 1.332 | 1.466 |

| This compound | This compound | C₄H₈Br₂ | 215.91 | 175 | 1.8 | 1.508 |

Table 2: Reaction Conditions and Expected Yields

| Reaction Step | Reactants | Key Conditions | Expected Major Product | Typical Yield |

| Step 1 | 1,3-Butadiene, HBr | Low temperature (e.g., -15°C) | 3-Bromo-1-butene | Varies with conditions |

| Step 2 | 3-Bromo-1-butene, HBr | Anhydrous, non-polar solvent, absence of peroxides | This compound | Moderate to good |

Note: Specific yields for the two-step synthesis of this compound from 1,3-butadiene are not widely reported and can be highly dependent on the precise reaction conditions and purification efficiency.

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure.

Safety Considerations

-

1,3-Butadiene: is a flammable gas and a suspected carcinogen. Handle in a well-ventilated fume hood and take precautions to avoid ignition sources.[1]

-

Hydrogen Bromide: is a corrosive and toxic gas. It can cause severe respiratory and skin burns. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.

-

Brominated Butenes and Butanes: These compounds are irritants and may be harmful if inhaled or absorbed through the skin. Handle with care and appropriate PPE. This compound is a skin and eye irritant.[4][5]

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.

Conclusion

The synthesis of this compound from 1,3-butadiene is a viable two-step process that relies on the principles of electrophilic addition to conjugated dienes and alkenes. Careful control of reaction conditions, particularly temperature in the first step and the exclusion of radical initiators in the second, is crucial for maximizing the yield of the desired product. This guide provides the foundational knowledge and a procedural framework for researchers to successfully synthesize this important chemical intermediate for applications in drug discovery and organic synthesis.

References

Spectroscopic Profile of 1,3-Dibromobutane: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1,3-dibromobutane. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of the compound's spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy Data

The proton NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule. The data, including chemical shifts (δ), splitting patterns, and coupling constants (J), are summarized in the table below.

| Protons | Chemical Shift (ppm) | Multiplicity |

| CH₃ | 1.720 - 1.795 | Doublet |

| CH₂ (C2) | 2.227 - 2.323 | Multiplet |

| CH₂ (C1) | 3.484 - 3.629 | Multiplet |

| CH | 4.31 | Multiplet |

¹³C NMR Spectroscopy Data

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The chemical shifts for the carbon atoms in this compound are presented in the following table.

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 35.8 |

| C2 | 40.5 |

| C3 | 54.5 |

| C4 | 26.8 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for this compound are detailed below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2970 - 2850 | C-H stretch | Alkane |

| 1450 - 1380 | C-H bend | Alkane |

| 650 - 550 | C-Br stretch | Alkyl halide |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of liquid samples such as this compound.

NMR Spectroscopy

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is added for calibration of the chemical shifts (δ = 0.00 ppm).

Data Acquisition: The NMR spectra are typically recorded on a high-field NMR spectrometer. For ¹H NMR, the instrument is operated at a specific frequency (e.g., 300 or 500 MHz). For ¹³C NMR, the corresponding frequency is used (e.g., 75 or 125 MHz). The data is acquired and processed using appropriate software to obtain the final spectrum.[1]

Infrared Spectroscopy

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (typically NaCl or KBr) to form a thin film.[2]

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate any interference. The spectrum is then recorded over a typical range of 4000-400 cm⁻¹.[3] The NIST WebBook provides IR spectral data for this compound recorded as a solution in carbon tetrachloride and carbon disulfide.[3]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to spectral interpretation and structure elucidation.

References

A Technical Guide to Commercial Sourcing of 1,3-Dibromobutane (98% Purity) for Scientific Research

For researchers, scientists, and professionals in drug development, the procurement of high-purity chemical reagents is a critical first step in ensuring the reliability and reproducibility of experimental results. This guide provides an in-depth overview of commercial suppliers offering 1,3-Dibromobutane with a minimum purity of 98%, presenting key data in a structured format to facilitate informed purchasing decisions.

Physicochemical Properties and Identifiers

This compound is a halogenated alkane with the following key identifiers:

-

Molecular Weight: Approximately 215.91 g/mol

Commercial Supplier and Product Overview

The following table summarizes the offerings for this compound (98% purity) from various commercial suppliers. Please note that pricing and availability are subject to change and may require account registration for viewing.

| Supplier | Product/Catalog No. | Purity | Available Quantities | Price (USD) | Notes |

| Thermo Scientific Chemicals | B24123-14 / B24123.22 | ≥97.5% (GC) | 25 g, 100 g | $40.00 - $95.70 | Formerly Alfa Aesar. Specification sheet available.[1][3] |

| Thomas Scientific | C877H09 | 98% | 25 g | $64.17 | Requires business account to purchase.[2] |

| Fisher Scientific | AAB2412314 / D017525G | 98% / ≥98.0% (GC) | 25 g | $41.25 - $44.50 | Distributes Thermo Scientific Chemicals and TCI America products.[4][5][6] |

| TCI America | D0175 | ≥98.0% (GC) | 25 g | ~$41.25 | Specifications available.[6] |

| Santa Cruz Biotechnology | sc-227423 | - | - | - | Certificate of Analysis available by lot. For research use only.[7] |

| Sigma-Aldrich | 156574 | 97% | - | - | This product is discontinued. Certificates of Analysis for previous lots are available.[8] |

Quality Control and Experimental Protocols

While detailed experimental protocols for the use of this compound are application-specific and beyond the scope of a supplier's documentation, the quality and purity of the supplied chemical are verified through standardized analytical methods. The primary method cited for purity analysis is Gas Chromatography (GC).[6][9]

Researchers can obtain lot-specific quality control data by requesting a Certificate of Analysis (COA) from the supplier. A COA will typically include:

-

The exact purity determined by GC.

-

Results from other analytical tests such as Fourier-Transform Infrared Spectroscopy (FTIR) for identity confirmation.[3]

-

Physical properties like appearance, refractive index, and density.[3]

Logical Workflow for Supplier Selection

The selection of a suitable chemical supplier involves a series of logical steps to ensure the procurement of a high-quality reagent that meets both technical and logistical requirements. The following diagram illustrates a typical workflow for this process.

References

- 1. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. thomassci.com [thomassci.com]

- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. scbt.com [scbt.com]

- 8. 1,3-二溴丁烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. calpaclab.com [calpaclab.com]

Methodological & Application

Application Notes and Protocols: The Use of 1,3-Dibromobutane in Grignard Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1,3-dibromobutane in Grignard reactions, a powerful tool for the synthesis of cyclobutane derivatives. Due to their rigid scaffold and unique three-dimensional arrangement of substituents, cyclobutane moieties are of significant interest in medicinal chemistry and drug development.[1][2][3] This document outlines the reaction principles, provides detailed experimental protocols, and presents relevant data for the synthesis of cyclobutane-containing compounds.

Introduction: The Significance of Cyclobutanes in Drug Discovery

The cyclobutane ring is a valuable structural motif in the design of novel therapeutic agents. Its constrained conformation allows for precise positioning of functional groups in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] Furthermore, 1,3-disubstituted cyclobutanes can serve as bioisosteres for aromatic rings, offering improved physicochemical properties.[2] The synthesis of these structures often relies on robust carbon-carbon bond-forming reactions, with the Grignard reaction being a prominent method.

The reaction of this compound with magnesium to form a Grignard reagent presents a unique synthetic challenge. The formation of a di-Grignard reagent is often in competition with an intramolecular cyclization, leading to the formation of a cyclobutane ring. This intramolecular pathway is particularly favored for short-chain dihalides like this compound.[4][5][6]

Reaction Principle and Mechanism

The reaction of this compound with magnesium in an etheral solvent initiates the formation of a Grignard reagent. The mechanism involves the insertion of magnesium into one of the carbon-bromine bonds. This organomagnesium intermediate can then undergo an intramolecular nucleophilic attack, displacing the second bromide to form a cyclobutane ring. While the formation of a di-Grignard reagent is possible, it is generally obtained in low yields for short-chain dibromides due to the high propensity for cyclization.[4][7]

Key Reaction Pathways:

-

Intramolecular Cyclization: The primary and often desired pathway, leading to the formation of methylcyclobutane.

-

Di-Grignard Reagent Formation: A competing pathway that can lead to intermolecular reactions and polymerization if not carefully controlled.[4][5]

-

Side Reactions: Wurtz-type coupling and elimination reactions can also occur, leading to the formation of various byproducts.

Experimental Protocols

General Considerations for Grignard Reactions

Grignard reagents are highly sensitive to protic solvents, moisture, and atmospheric oxygen. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol: Synthesis of Methylcyclobutane via Intramolecular Grignard Reaction

This protocol details the formation of methylcyclobutane through the intramolecular cyclization of the Grignard reagent derived from this compound.

Materials:

-

Magnesium turnings

-

This compound

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an activator)

-

Hydrochloric acid (for quenching)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (for drying)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (N2 or Ar)

-

Separatory funnel

Procedure:

-

Preparation of Apparatus: All glassware should be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of inert gas.

-

Initiation of Grignard Reagent Formation:

-

Place magnesium turnings in the reaction flask.

-

Add a small crystal of iodine.

-

Add a small portion of the anhydrous ether.

-

In the dropping funnel, prepare a solution of this compound in anhydrous ether.

-

Add a small amount of the this compound solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

-

Formation of the Grignard Reagent and Cyclization:

-

Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. This slow addition is crucial to favor the intramolecular cyclization over intermolecular reactions.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete reaction.

-

-

Quenching and Work-up:

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully add saturated aqueous ammonium chloride solution or dilute hydrochloric acid to quench the reaction and dissolve any unreacted magnesium.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

The product, methylcyclobutane, is volatile and can be isolated by careful distillation of the ethereal solution.

-

Data Presentation

The following tables summarize typical quantitative data for the synthesis of cyclobutane derivatives using this compound. Please note that yields can vary significantly depending on the specific reaction conditions and the purity of the reagents.

Table 1: Reagent Quantities for Methylcyclobutane Synthesis

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (moles) | Volume/Mass |

| This compound | 215.91 | 1.79 | 0.1 | 12.0 mL (21.6 g) |

| Magnesium | 24.31 | - | 0.12 | 2.9 g |

| Anhydrous Diethyl Ether | 74.12 | 0.713 | - | 150 mL |

Table 2: Reaction Conditions and Yields for Cyclobutane Formation

| Parameter | Value |

| Reaction Temperature | Reflux (approx. 35 °C for diethyl ether) |

| Reaction Time | 3-4 hours |

| Typical Yield of Methylcyclobutane | 40-60% |

| Major Side Products | Wurtz coupling products, elimination products |

Mandatory Visualizations

Reaction Pathway for Methylcyclobutane Formation

Caption: Reaction pathway for the synthesis of methylcyclobutane.

Experimental Workflow

Caption: Experimental workflow for methylcyclobutane synthesis.

Conclusion

The use of this compound in Grignard reactions provides a direct route to valuable cyclobutane derivatives. While the formation of a stable di-Grignard reagent is challenging, the propensity for intramolecular cyclization can be exploited to synthesize methylcyclobutane and its derivatives. Careful control of reaction conditions, particularly the slow addition of the dibromide, is paramount to maximizing the yield of the desired cyclized product. The protocols and data presented herein offer a solid foundation for researchers in drug discovery and organic synthesis to explore the rich chemistry of cyclobutanes.

References

- 1. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. homework.study.com [homework.study.com]

- 6. organic chemistry - What will form when dihalides, trihalides or polyhalides react with magnesium? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

The Versatility of 1,3-Dibromobutane as a Strategic Alkylating Agent in Organic Synthesis

For Immediate Release